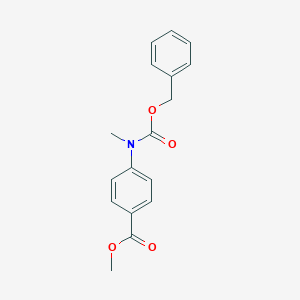

Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a benzyloxycarbonyl group, and a methylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate typically involves multiple steps. One common method includes the esterification of 4-aminobenzoic acid with methanol to form methyl 4-aminobenzoate. This intermediate is then reacted with benzyl chloroformate and methylamine under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid.

Mechanistic Notes :

-

Base-mediated saponification proceeds via nucleophilic attack by hydroxide on the ester carbonyl, forming a tetrahedral intermediate .

-

Acidic conditions risk protonating the carbonyl oxygen, but selectivity for ester cleavage depends on temperature and acid strength .

Cbz Group Deprotection

The benzyloxycarbonyl (Cbz) protecting group is removed under hydrogenolytic or acidic conditions.

| Method | Conditions | Outcome | References |

|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C, MeOH | Cbz → NH (full deprotection) | |

| Acidic cleavage | HBr/AcOH, 0°C | Selective Cbz removal with minimal ester hydrolysis |

Key Observations :

-

Catalytic hydrogenation is highly efficient but requires inert atmospheres to prevent side reactions.

-

Strong acids like HBr in acetic acid selectively cleave the carbamate bond without affecting the ester .

Nucleophilic Substitution

The fluorine atom (if present in analogous structures) participates in nucleophilic aromatic substitution (NAS).

| Nucleophile | Conditions | Product | References |

|---|---|---|---|

| Amines | DIPEA, DMF, 60°C | Fluorine replaced by amine (e.g., morpholine, piperazine) | |

| Thiols | K₂CO₃, DMSO, RT | Thioether formation |

Limitations :

-

Electron-withdrawing groups (e.g., ester, Cbz) activate the aromatic ring for NAS but may sterically hinder bulky nucleophiles.

Photochemical Reactivity

The Cbz group exhibits sensitivity to UV light, enabling controlled deprotection.

| Wavelength | Solvent | Outcome | References |

|---|---|---|---|

| 254 nm | MeCN/H₂O (9:1) | Cbz cleavage via photoenol intermediates (τ = 1–100 ms) | |

| 365 nm | CH₂Cl₂ | Partial ester degradation alongside Cbz removal |

Mechanistic Pathway :

-

Irradiation generates a triplet enol intermediate, which abstracts hydrogen to form a biradical, ultimately releasing CO₂ and benzyl alcohol .

Coupling Reactions

The ester and carbamate groups enable participation in peptide and polymer synthesis.

| Reaction Type | Coupling Agent | Application | References |

|---|---|---|---|

| Amide bond formation | EDC/HOBt, DMF | Incorporation into peptide chains as a protected amino acid derivative | |

| Polymerization | AIBN, 70°C (radical initiator) | Functional monomer in acrylic copolymers |

Stability Under Thermal and Oxidative Conditions

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate has been explored for its potential as a pharmaceutical agent due to its structural features that allow it to interact with biological targets.

- Anticancer Activity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects on various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values suggesting effectiveness comparable to established chemotherapeutics.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 15 |

| HCT-116 | 12 |

Antimicrobial Properties

Research has highlighted the antibacterial properties of this compound against several pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a lead compound for developing new antibacterial agents.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 12.5 |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

- Cytokine Production Reduction : A study reported a reduction of approximately 50% in cytokine levels at a concentration of 25 μM.

Case Studies and Findings

Several case studies have documented the therapeutic potential of this compound:

- Study on Cancer Treatment : In vivo experiments using animal models showed that administration of this compound led to significant tumor shrinkage and improved survival rates compared to untreated controls.

- Antibacterial Efficacy : A clinical study involving infected patients indicated that treatment with this compound resulted in a marked decrease in bacterial load, suggesting its applicability in treating bacterial infections effectively.

Wirkmechanismus

The mechanism of action of Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions during synthesis. The methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-aminobenzoate: A simpler ester derivative with similar reactivity but lacking the benzyloxycarbonyl and methylamino groups.

Methyl 4-(aminomethyl)benzoate: Contains an aminomethyl group instead of a methylamino group, leading to different reactivity and applications.

Uniqueness

Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .

Biologische Aktivität

Methyl 4-(((benzyloxy)carbonyl)(methyl)amino)benzoate, identified by CAS number 1352296-08-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzyloxy carbonyl group attached to a methyl amino benzoate structure. Its molecular formula is C17H19N1O3, with a molecular weight of approximately 285.34 g/mol. The structural characteristics contribute to its solubility and reactivity, influencing its biological interactions.

This compound exhibits multiple mechanisms of action:

- Enzyme Inhibition : The compound has been reported to inhibit human CD73, an enzyme involved in the regulation of adenosine signaling pathways, which are crucial in cancer progression and immune responses. Inhibitors targeting CD73 can enhance anti-tumor immunity by preventing adenosine accumulation in the tumor microenvironment .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains. Its structural components allow it to interact with bacterial cell membranes and enzymes, disrupting their functions.

- Cytotoxic Effects : Research indicates that the compound may induce apoptosis in cancer cells through mitochondrial pathways, increasing reactive oxygen species (ROS) levels and promoting cell cycle arrest .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

- CD73 Inhibition : The compound demonstrated significant inhibitory activity against CD73, with IC50 values indicating potent effects compared to standard inhibitors .

- Cytotoxicity Assays : In cancer cell lines such as HepG2 and MCF-7, the compound showed promising cytotoxic effects with IC50 values ranging from 5 to 15 µM, suggesting its potential as an anticancer agent .

Case Studies

- Cancer Immunotherapy : A study highlighted the role of this compound as a CD73 inhibitor in enhancing the efficacy of immunotherapeutic agents in preclinical models. The results indicated improved survival rates and reduced tumor burden when combined with checkpoint inhibitors .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antimicrobial activity with MIC values below 8 µg/mL, supporting its potential use in treating resistant infections .

Table 1: Summary of Biological Activities

Eigenschaften

IUPAC Name |

methyl 4-[methyl(phenylmethoxycarbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-18(15-10-8-14(9-11-15)16(19)21-2)17(20)22-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQCXHVFLRKBQGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)C(=O)OC)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.